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molecular formula C7H3Br2NO B3274228 4,7-Dibromofuro[3,2-c]pyridine CAS No. 603301-06-0

4,7-Dibromofuro[3,2-c]pyridine

Cat. No. B3274228
M. Wt: 276.91 g/mol
InChI Key: UXHCRGKENKASLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022206B2

Procedure details

A mixture of 7-bromo-5H-furo[3,2-c]pyridin-4-one (21.2 g, 99 mmol) and POBr3 (31.2 g, 109 mmol) was heated at 70° C. for 5 min, then heated to 120° C. for 2 h. After cooled to rt, the solid was crashed and quenched with aqueous Na2CO3 (200 mL), then diluted with EtOAc (300 mL). The insoluble material was filtered off through a pad of Celite. The organic phase was collected and dried over Na2SO4. The crude material was purified by silica gel chromatography eluting with Hexanes-EtOAc (90:10→85:15) to give the title compound as a white solid (20.75 g, 68%). 1H NMR (CDCl3, 400 MHz): δ=6.91 (d, J=2.3 Hz, 1H), 7.79 (d, J=2.3 Hz, 1H), 8.37 (s, 1H).
Quantity
21.2 g
Type
reactant
Reaction Step One
Name
Quantity
31.2 g
Type
reactant
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]2[O:11][CH:10]=[CH:9][C:4]=2[C:5](=O)[NH:6][CH:7]=1.P(Br)(Br)([Br:14])=O>>[Br:14][C:5]1[C:4]2[CH:9]=[CH:10][O:11][C:3]=2[C:2]([Br:1])=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
21.2 g
Type
reactant
Smiles
BrC=1C2=C(C(NC1)=O)C=CO2
Name
Quantity
31.2 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 120° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooled to rt
CUSTOM
Type
CUSTOM
Details
quenched with aqueous Na2CO3 (200 mL)
ADDITION
Type
ADDITION
Details
diluted with EtOAc (300 mL)
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off through a pad of Celite
CUSTOM
Type
CUSTOM
Details
The organic phase was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with Hexanes-EtOAc (90:10→85:15)

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=C(C2=C1C=CO2)Br
Measurements
Type Value Analysis
AMOUNT: MASS 20.75 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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